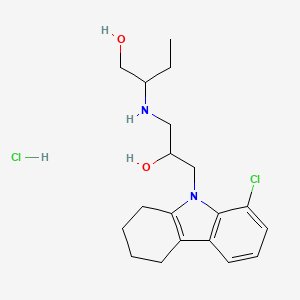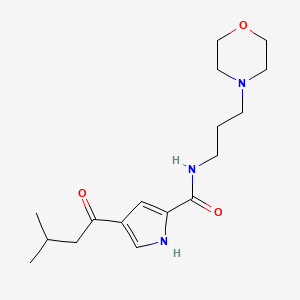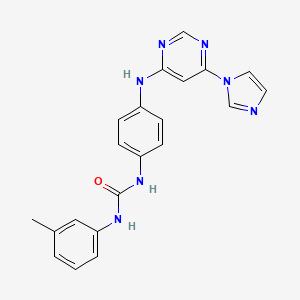![molecular formula C18H17F4N3S B2544758 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 404903-18-0](/img/structure/B2544758.png)
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that features both fluorinated aromatic rings and a piperazine moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorinated Aromatic Rings: The fluorinated aromatic rings can be introduced via nucleophilic aromatic substitution reactions. For example, 4-fluorobenzene can be reacted with piperazine to form 4-(4-fluorophenyl)piperazine.
Carbothioamide Formation: The final step involves the reaction of the piperazine derivative with a suitable isothiocyanate to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carbothioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: Its fluorinated structure can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The fluorinated aromatic rings can enhance binding affinity to certain receptors or enzymes, while the piperazine moiety can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-fluorophenyl)piperazine
- N-(3-(trifluoromethyl)phenyl)piperazine
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the combination of its fluorinated aromatic rings and piperazine moiety, which imparts distinct chemical and physical properties. This combination can enhance its binding affinity, stability, and overall bioactivity compared to similar compounds.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-14-4-6-16(7-5-14)24-8-10-25(11-9-24)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWARUHATIDOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)





![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![6-Hydrazinyl-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2544688.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2544689.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)

![5-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2544696.png)
![1-[(furan-2-yl)methyl]-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2544698.png)
